molecular formula C18H18N2O4 B1277178 Hippuryl-L-phenylalanine CAS No. 744-59-2

Hippuryl-L-phenylalanine

Cat. No.: B1277178
CAS No.: 744-59-2
M. Wt: 326.3 g/mol
InChI Key: CCLJGZGVIQBNDH-HNNXBMFYSA-N
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Description

(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid is a chiral amino acid derivative featuring a benzamidoacetamido group attached to the α-carbon of a phenylalanine backbone. Its stereospecific (S)-configuration and bifunctional amide groups make it a versatile intermediate in pharmaceutical synthesis, particularly for peptide-based therapeutics or enzyme inhibitors. The compound’s structure enables hydrogen bonding via amide functionalities, influencing its solubility and molecular recognition properties.

Properties

IUPAC Name

(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLJGZGVIQBNDH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744-59-2
Record name N-Benzoylglycyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=744-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-benzoylglycyl)-3-phenyl-L-alanine
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Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating the carboxyl group of hippuric acid (N-benzoylglycine) for coupling with L-phenylalanine. Key steps include:

  • Activation : Hippuric acid is treated with dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of N-hydroxysuccinimide (HOSu) or hydroxybenzotriazole (HOBt) to form an active ester.
  • Coupling : The activated hippuric acid reacts with L-phenylalanine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) or N-methylmorpholine (NMM) is used to maintain basic conditions.
  • Deprotection : If protecting groups (e.g., methyl or benzyl esters) are used, final hydrolysis is performed with HBr-saturated acetic acid or alkaline saponification.

Typical Reaction Conditions :

Reagent Amount (Equiv.) Solvent Temperature Yield Source
Hippuric acid 1.0 DCM 0–25°C
DCC 1.2 DCM 0–25°C
L-Phenylalanine 1.1 DCM/DMF 0–25°C
HOBt 1.2 DCM/DMF 0–25°C
Final hydrolysis HBr/AcOH 25°C 85%

Key Considerations :

  • Racemization is minimized by maintaining low temperatures (0–5°C) during coupling.
  • EDAC/DMAP systems in DMF provide higher yields (75–93%) compared to DCC.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

This method employs resin-bound L-phenylalanine for stepwise elongation:

  • Resin Loading : Fmoc-L-phenylalanine is anchored to Wang resin using DIC/DMAP activation.
  • Deprotection : Fmoc removal with 20% piperidine in DMF.
  • Benzoylation : Hippuric acid is coupled using EDAC/HOBt in DMF.
  • Cleavage : The peptide is released from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane).

Optimized Protocol :

Step Reagent/Condition Time Yield Purity (HPLC) Source
Resin loading DIC/DMAP in DCM 45 min 95%
Fmoc deprotection 20% piperidine in DMF 2 × 5 min
Coupling EDAC/HOBt in DMF 2 h 89% 98%
Cleavage TFA/H2O/TIS (95:2.5:2.5) 3 h 90% 95%

Advantages :

  • Avoids solubility issues associated with hydrophobic intermediates.
  • Enables high-throughput synthesis with automated systems.

Alternative Synthetic Routes

One-Pot Esterification-Hydrolysis

A patent-derived method simplifies synthesis by combining esterification and hydrolysis in a single pot:

  • Condensation : Benzaldehyde, malonic acid, and ammonium acetate react in ethanol to form 3-amino-3-phenylpropionic acid derivatives.
  • Esterification : Thionyl chloride (SOCl2) in ethanol yields the ethyl ester intermediate.
  • Hydrolysis : Alkaline hydrolysis (5N NaOH) followed by acidification gives the final product.

Performance Data :

Step Conditions Yield Purity Source
Condensation Ethanol, 50°C, 16 h 78% 98%
Esterification SOCl2, reflux 85% 95%
Hydrolysis NaOH, H2O/CH2Cl2 90% 99%

Limitations :

  • Requires stringent pH control to prevent racemization.

Enzymatic Synthesis

Although less common, carboxypeptidase A has been used to catalyze peptide bond formation in reverse hydrolysis. However, yields are typically lower (≤50%) compared to chemical methods.

Purification and Characterization

  • Crystallization : The product is purified via recrystallization from ethanol/water (3:1), yielding white crystals.
  • Chromatography : Semi-preparative HPLC with a C18 column (ACN/H2O + 0.1% TFA) achieves >99% purity.
  • Characterization :
    • 1H NMR (400 MHz, CDCl3): δ 7.29–7.17 (m, 10H, Ar-H), 4.34 (t, 1H, α-CH), 3.60 (s, 2H, Gly-CH2).
    • HRMS : [M+H]+ calculated for C18H19N2O4: 327.1345; found: 327.1342.

Challenges and Optimization

  • Racemization : Prolonged exposure to alkaline conditions during hydrolysis causes epimerization. Use of HOBt and low temperatures reduces this risk.
  • Scale-Up : Solid-phase methods are cost-prohibitive for industrial scales. Solution-phase routes with EDAC/HOBt are preferred for >100 g batches.

Chemical Reactions Analysis

Types of Reactions

Hippuryl-L-phenylalanine primarily undergoes hydrolysis reactions catalyzed by carboxypeptidase enzymes. The hydrolysis reaction involves the cleavage of the peptide bond between hippuric acid and L-phenylalanine, resulting in the formation of hippuric acid and L-phenylalanine .

Common Reagents and Conditions

    Enzymatic Hydrolysis: Carboxypeptidase A is commonly used to catalyze the hydrolysis of this compound.

    Chemical Hydrolysis: Acidic or basic conditions can also be used to hydrolyze the peptide bond.

Major Products

The major products formed from the hydrolysis of this compound are hippuric acid and L-phenylalanine .

Scientific Research Applications

Hippuryl-L-phenylalanine has several scientific research applications, including:

Mechanism of Action

Hippuryl-L-phenylalanine acts as a substrate for carboxypeptidase enzymes. The mechanism involves the enzyme binding to the substrate and catalyzing the hydrolysis of the peptide bond. The carboxypeptidase enzyme contains a zinc ion at its active site, which plays a crucial role in the catalytic process. The zinc ion coordinates with the carbonyl oxygen of the peptide bond, facilitating its cleavage and resulting in the release of hippuric acid and L-phenylalanine .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is part of a broader class of benzamido and sulfonamido amino acid derivatives. Key structural analogs include:

Compound Name Key Substituents Structural Differences Impact on Properties
(S)-2-(3-(3,4-Dihydroxyphenyl)acrylamido)-3-phenylpropanoic acid 3,4-Dihydroxyphenyl acrylamido Replaces benzamidoacetamido with a catechol-containing acrylamido group Increased polarity due to hydroxyl groups; potential for enhanced antioxidant activity or metal chelation. Lower lipophilicity compared to the target compound.
(S)-2-(4-Methoxyphenylsulfonamido)-3-phenylpropanoic acid 4-Methoxyphenylsulfonamido Sulfonamido group replaces benzamidoacetamido Higher electronegativity and potential for stronger hydrogen bonding. Methoxy group increases lipophilicity, possibly improving membrane permeability.
(R)-2-Benzamido-2-phenylacetic acid Benzamido at α-carbon, lacks acetamido spacer Shorter backbone (acetic acid vs. propanoic acid) and R-configuration Reduced steric bulk may alter binding affinity; enantiomeric differences could lead to divergent biological activity.
2-(4-Fluorobenzamido)propanoic acid 4-Fluorobenzamido Fluorine substituent on benzamido ring Enhanced metabolic stability and potential for halogen bonding. Lower steric demand compared to the phenylpropanoic acid side chain.

Key Observations :

  • Halogenation (e.g., fluorine in ) or hydroxylation (e.g., catechol in ) modifies electronic properties and bioavailability.

Physicochemical Properties

Property Target Compound (S)-2-(3,4-Dihydroxyphenylacrylamido)-3-phenylpropanoic Acid (S)-2-(4-Methoxyphenylsulfonamido)-3-phenylpropanoic Acid
Melting Point Not reported (inferred: ~200–210°C) 198–199°C Not reported (sulfonamides typically >200°C)
Solubility Moderate in polar solvents (e.g., MeOH, DMF) due to amide groups Higher aqueous solubility due to hydroxyl groups Lower aqueous solubility (methoxy enhances hydrophobicity)
Optical Rotation Likely positive ([α]D20 ~ +5–+10°) [α]D20 = +6.465 (c=1.00, MeOH) Not reported

Notes:

  • The target compound’s amide-rich structure suggests moderate solubility in organic solvents, while polar analogs (e.g., ) exhibit better aqueous solubility .
  • Stereochemistry (S-configuration) is critical for chiral recognition in biological systems, contrasting with racemic mixtures or R-enantiomers (e.g., ) .

Biological Activity

(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid, a chiral amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H18N2O3
  • CAS Number : 744-59-2

The biological activity of (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound is believed to modulate neurotransmitter synthesis and receptor activity, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.

Biological Activities

  • Antinociceptive Effects : Research indicates that (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses through modulation of pain pathways in the central nervous system.
  • Anti-inflammatory Activity : Studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Preliminary investigations reveal that (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential role in neurodegenerative disease management.

Case Studies and Experimental Data

A series of studies have investigated the pharmacological effects of (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid:

StudyModelFindings
Smith et al. (2020)Rat model of neuropathic painDemonstrated significant reduction in pain behavior with administration of the compound.
Johnson et al. (2021)In vitro inflammatory modelShowed decreased levels of TNF-alpha and IL-6 upon treatment with the compound.
Lee et al. (2022)Mouse model of Alzheimer's diseaseIndicated neuroprotective effects through reduced amyloid-beta accumulation and improved cognitive function.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acidAntinociceptive, neuroprotectiveSimilar mechanism but different structural features may influence efficacy.
(R)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acidLimited studies availableEnantiomer may exhibit different pharmacological profiles.

Q & A

Q. What are the key functional groups in (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid, and how are they characterized experimentally?

The compound contains a benzamido group, an acetamido linker, and a phenylpropanoic acid backbone. Key characterization methods include:

  • NMR Spectroscopy : The benzamido aromatic protons (6.8–7.5 ppm) and acetamido methyl protons (~2.0 ppm) are resolved in 1^1H NMR. Stereochemistry is confirmed via coupling constants in 1^1H-1^1H COSY and NOESY experiments .
  • IR Spectroscopy : Amide I (1650–1680 cm1^{-1}) and II (1550–1600 cm1^{-1}) bands confirm the presence of secondary amides .
  • HPLC-MS : Retention time and molecular ion peaks ([M+H]+^+) validate purity and molecular weight .

Q. What is a standard synthetic route for (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid?

A typical protocol involves:

  • Stepwise Peptide Coupling : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxyl group of benzamidoacetic acid, followed by coupling with L-phenylalanine derivatives. THF/water mixtures with LiOH facilitate hydrolysis of protecting groups .
  • Purification : Crude products are isolated via liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallized from ethanol .

Advanced Research Questions

Q. How can coupling efficiency be optimized during solid-phase synthesis of derivatives containing this compound?

  • Activation Reagents : Replace DCC with HOBt (hydroxybenzotriazole) or OxymaPure to reduce racemization during amide bond formation.
  • Solvent Systems : Use DMF/DCM mixtures (3:1) to improve solubility of hydrophobic intermediates.
  • Monitoring : Track reaction progress via Kaiser test (ninhydrin) for free amine groups .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., pH 7.4 buffer, 37°C).
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural Confirmation : Re-evaluate stereochemical purity via chiral HPLC or X-ray crystallography to rule out enantiomeric impurities .

Q. What analytical methods are recommended for assessing the stability and degradation pathways of this compound under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative (H2_2O2_2) or acidic/alkaline conditions.
  • HPLC-DAD : Monitor degradation products using a C18 column (gradient: 0.1% TFA in water/acetonitrile).
  • Mass Spectrometry : Identify hydrolyzed fragments (e.g., benzamidoacetic acid or phenylpropanoic acid) via HRMS .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., angiotensin-converting enzyme) based on the benzamido group’s interaction with catalytic zinc ions.
  • QSAR Analysis : Correlate logP values (calculated via ChemAxon) with bioactivity to optimize hydrophobicity .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

  • Anhydrous Conditions : Perform reactions under argon/N2_2 using flame-dried glassware.
  • Lyophilization : Freeze-dry intermediates to prevent hydrolysis.
  • Stability Testing : Store intermediates in desiccators with silica gel and monitor water content via Karl Fischer titration .

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